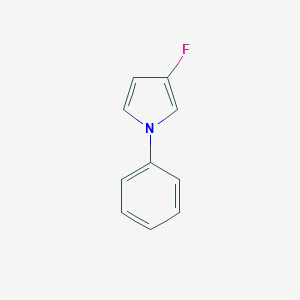
3-fluoro-1-phenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-phenyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-phenyl-1H-pyrrole is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes, such as proteases and kinases, which are involved in various physiological processes. Additionally, 3-Fluoro-1-phenyl-1H-pyrrole may act as a ligand for certain receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-1-phenyl-1H-pyrrole are still under investigation. However, it has been reported that this compound may have antitumor and antiviral activities. Additionally, 3-Fluoro-1-phenyl-1H-pyrrole may have anxiolytic and sedative effects, which are mediated by its interaction with GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Fluoro-1-phenyl-1H-pyrrole in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Additionally, 3-Fluoro-1-phenyl-1H-pyrrole has a relatively low toxicity, which makes it safe to handle in the laboratory. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Fluoro-1-phenyl-1H-pyrrole. One of the directions is the investigation of its potential as a building block for the synthesis of biologically active molecules. Another direction is the exploration of its potential as a ligand for certain receptors, such as GABA receptors. Additionally, the development of new synthetic methods for the preparation of 3-Fluoro-1-phenyl-1H-pyrrole and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Fluoro-1-phenyl-1H-pyrrole can be achieved through various methods, including the reaction of 3-fluoropyrrole with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 3-fluoro-1-phenylprop-2-yn-1-ol with hydrazine hydrate in the presence of a base. The yield of this compound can be improved by modifying the reaction conditions, such as temperature, time, and the type of catalyst used.
Applications De Recherche Scientifique
3-Fluoro-1-phenyl-1H-pyrrole has been extensively studied in various scientific fields due to its unique properties. In medicinal chemistry, this compound has been found to have potential applications as a building block for the synthesis of biologically active molecules, such as antitumor and antiviral agents. In material science, 3-Fluoro-1-phenyl-1H-pyrrole has been used as a monomer for the preparation of conducting polymers, which have potential applications in electronic devices. In organic synthesis, this compound has been used as a reagent for the preparation of various heterocyclic compounds.
Propriétés
Numéro CAS |
148541-80-4 |
|---|---|
Nom du produit |
3-fluoro-1-phenyl-1H-pyrrole |
Formule moléculaire |
C10H8FN |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
3-fluoro-1-phenylpyrrole |
InChI |
InChI=1S/C10H8FN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
JCSGVDPWRKMFMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)F |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC(=C2)F |
Synonymes |
1H-Pyrrole,3-fluoro-1-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



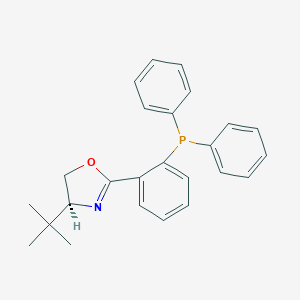

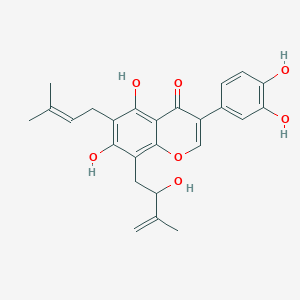
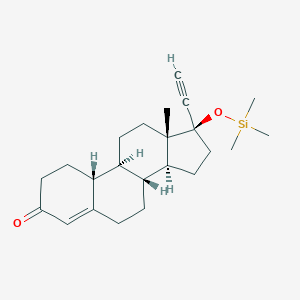
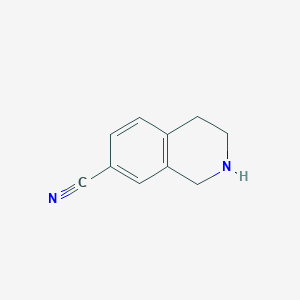
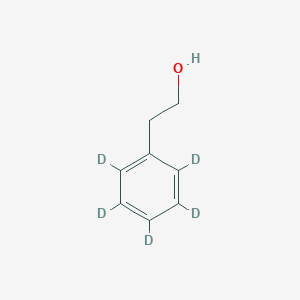
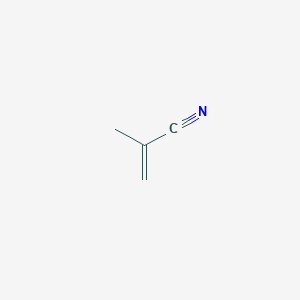
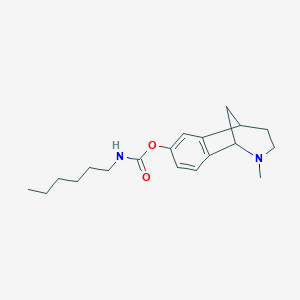
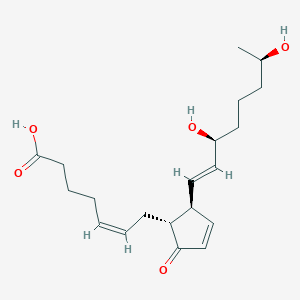
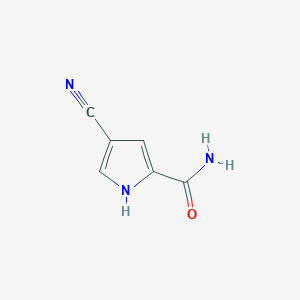
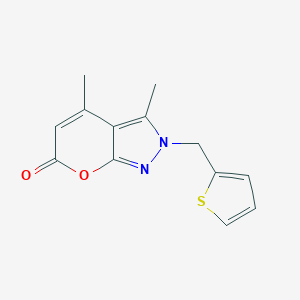
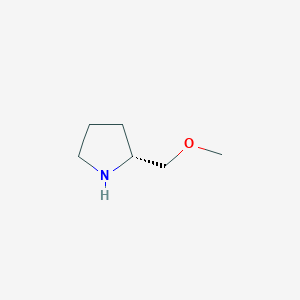
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
